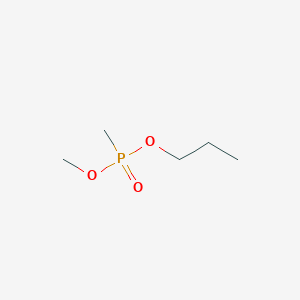
Methyl propyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl propyl methylphosphonate is an organophosphorus compound with the chemical formula C5H13O3P It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl propyl methylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with a halomethane, such as iodomethane, to produce the desired phosphonate ester . Another method involves the transesterification of trimethyl phosphite with alcohols in the presence of a sodium catalyst, followed by treatment with methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl propyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and various bases and acids for hydrolysis and substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl propyl methylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl propyl methylphosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can disrupt metabolic pathways and lead to various biological effects . The compound’s phosphonate group is also known to chelate metal ions, which can affect metal-dependent enzymes and processes .
Vergleich Mit ähnlichen Verbindungen
Methyl propyl methylphosphonate can be compared with other similar compounds, such as dimethyl methylphosphonate and ethyl methylphosphonate. These compounds share similar chemical structures and properties but differ in their alkyl groups. This compound is unique due to its specific alkyl group arrangement, which can influence its reactivity and applications .
List of Similar Compounds
- Dimethyl methylphosphonate
- Ethyl methylphosphonate
- Methyl ethyl methylphosphonate
- Propyl methylphosphonate
Eigenschaften
CAS-Nummer |
683-25-0 |
|---|---|
Molekularformel |
C5H13O3P |
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
1-[methoxy(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H13O3P/c1-4-5-8-9(3,6)7-2/h4-5H2,1-3H3 |
InChI-Schlüssel |
FSDOXZJLZNNBQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


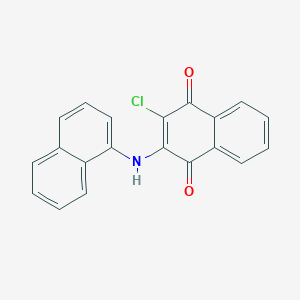
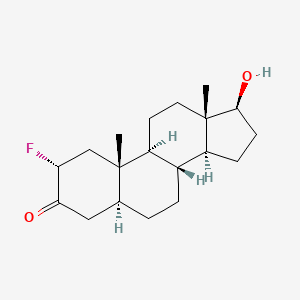
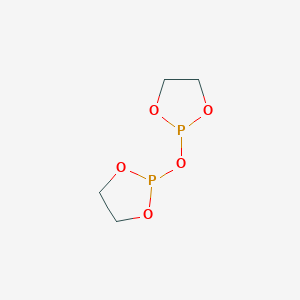
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

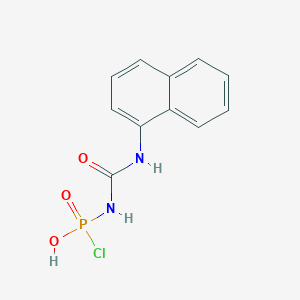




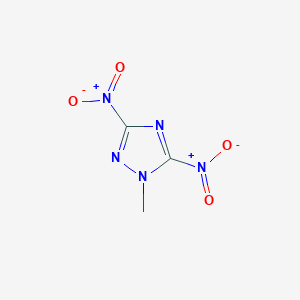
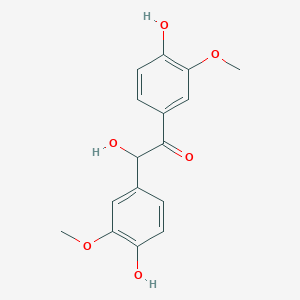
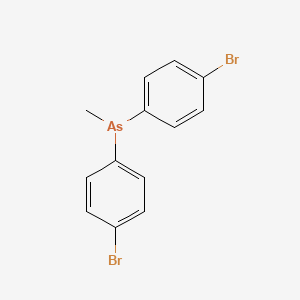
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)
